3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride

Medicinal Chemistry Physicochemical Properties Drug Design

This azetidine HCl salt (CAS 1956331-83-1) is a conformationally constrained building block for medicinal chemistry. The para-trifluoromethoxy substituent provides a distinct combination of moderate electron withdrawal (σₚ≈0.35) and elevated lipophilicity (π≈1.04) unmatched by –CF₃, –Cl, or –OCH₃ analogs. This profile enhances CNS target engagement and metabolic stability. Choose the hydrochloride salt for guaranteed solubility in assay buffers. Verify lot-specific NMR/HPLC/LCMS data and order now.

Molecular Formula C10H11ClF3NO
Molecular Weight 253.65
CAS No. 1956331-83-1
Cat. No. B3049151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride
CAS1956331-83-1
Molecular FormulaC10H11ClF3NO
Molecular Weight253.65
Structural Identifiers
SMILESC1C(CN1)C2=CC=C(C=C2)OC(F)(F)F.Cl
InChIInChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-3-1-7(2-4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H
InChIKeyMPIIIDIAWDXKSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride (CAS 1956331-83-1): Key Physicochemical and Procurement Specifications


3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride (CAS 1956331-83-1, MFCD27922377, PubChem CID 72698851) is an azetidine derivative featuring a 4-(trifluoromethoxy)phenyl substituent at the 3-position, supplied as a hydrochloride salt . The compound has a molecular formula of C₁₀H₁₁ClF₃NO and a molecular weight of 253.65 g/mol . The 4-(trifluoromethoxy)phenyl group imparts distinct physicochemical properties relative to other 3-arylazetidine analogs, particularly in terms of lipophilicity and electronic character [1]. The azetidine core confers conformational rigidity with a topological polar surface area (TPSA) of 21.3 Ų and two rotatable bonds, making it a constrained building block for medicinal chemistry applications [2].

Why 3-Arylazetidine Analogs Cannot Be Freely Substituted for CAS 1956331-83-1


Substituting 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride with a generic 3-arylazetidine analog introduces significant and predictable deviations in physicochemical properties that directly impact downstream applications [1]. The trifluoromethoxy (–OCF₃) substituent confers a unique combination of strong electron-withdrawing character (Hammett σₚ ≈ 0.35) and elevated lipophilicity (Hansch π ≈ 1.04) that differs markedly from alternative para-substituents such as –Cl (π ≈ 0.71), –CF₃ (π ≈ 0.88), –OCH₃ (π ≈ -0.02), or unsubstituted –H (π = 0) [2]. These differences translate into measurable variations in logP, TPSA, and hydrogen-bonding capacity, which in turn affect membrane permeability, metabolic stability, and target binding kinetics [3]. For procurement purposes, the specific purity grade and analytical characterization (NMR, HPLC, LCMS) offered for this CAS registry number are not universally transferable to other 3-arylazetidine entries, and the price differentials reflect distinct synthetic routes and commercial availability .

Quantitative Differentiation of CAS 1956331-83-1 from Closest 3-Arylazetidine Analogs


Lipophilicity and PSA Comparison: 4-OCF₃ vs. 4-Cl, 4-CF₃, 4-OCH₃, and Unsubstituted Phenyl Analogs

The 4-trifluoromethoxy substituent in CAS 1956331-83-1 produces a logP of approximately 2.1 (predicted for free base) and a TPSA of 21.3 Ų, based on computed physicochemical property data for this compound class [1]. This contrasts with the 4-chloro analog (logP ≈ 1.8, TPSA 12.0 Ų), the 4-trifluoromethyl analog (logP ≈ 2.3, TPSA 12.0 Ų), the 4-methoxy analog (logP ≈ 1.2, TPSA 21.3 Ų), and the unsubstituted phenyl analog (logP ≈ 1.5, TPSA 12.0 Ų) [2]. The –OCF₃ group maintains PSA parity with –OCH₃ while achieving logP comparable to –CF₃, a combination not attainable with any other common para-substituent [3].

Medicinal Chemistry Physicochemical Properties Drug Design

Purity Grade and Analytical Characterization: ≥97–99% with Full QC Documentation

CAS 1956331-83-1 is commercially supplied with standard purity specifications of 97–98%, and higher purity grades up to >99% are available from select vendors with full analytical characterization including NMR, HPLC, LCMS/GCMS, and elemental analysis . In contrast, the 4-methoxy analog (CAS 7606-35-1) is typically offered at 95–97% purity, and the 4-chloro analog (CAS 7606-31-7) at 97% purity . The availability of USP, BP, and Ph. Eur. pharma-grade material for CAS 1956331-83-1 distinguishes it from most other 3-arylazetidine analogs, which are generally supplied only as research-grade reagents .

Analytical Chemistry Quality Control Procurement Specifications

Cost and Availability Metrics Relative to Structural Analogs

The price for CAS 1956331-83-1 ranges from approximately €221–€447 per 100–250 mg from European suppliers to lower pricing from Asian vendors at scale, with multiple vendors maintaining stock availability . This positions it as a mid-tier arylazetidine building block: more expensive than the unsubstituted phenyl analog (7606-30-6) but competitively priced relative to the 4-CF₃ analog (1203683-75-3, approximately $139/50 mg) and the 4-Cl analog (7606-31-7, approximately £246/50 mg) . The –OCF₃ compound offers a favorable cost-to-uniqueness ratio, providing a non-basic, electron-withdrawing, lipophilic substituent without the synthetic complexity or premium associated with certain heteroaryl analogs .

Procurement Economics Supply Chain Building Block Selection

Conformational Rigidity and Ring Strain Energy: Azetidine Core vs. Alternative Heterocyclic Scaffolds

The azetidine ring in CAS 1956331-83-1 possesses ring strain energy of approximately 25 kcal/mol, which is intermediate between the less strained pyrrolidine (5-membered, ~6 kcal/mol) and the more highly strained aziridine (3-membered, ~27 kcal/mol) [1]. This strain energy contributes to a defined puckered conformation with a dihedral angle of approximately 10–20° from planarity, imposing conformational restriction on the 3-aryl substituent that is absent in acyclic analogs or more flexible heterocycles [2]. The hydrochloride salt form ensures a well-defined protonation state of the azetidine nitrogen (pKa ≈ 11.3 for azetidine), providing consistent solubility and handling properties compared to the free base [3].

Conformational Analysis Medicinal Chemistry Scaffold Hopping

Electronic Character: Hammett σ and Hansch π Parameters for the 4-Trifluoromethoxy Substituent

The 4-trifluoromethoxy (–OCF₃) substituent in CAS 1956331-83-1 exhibits a Hammett σₚ value of approximately 0.35, indicating a moderate electron-withdrawing effect, and a Hansch π value of approximately 1.04, reflecting strong lipophilicity enhancement [1]. This contrasts with the 4-chloro substituent (σₚ ≈ 0.23, π ≈ 0.71), the 4-trifluoromethyl substituent (σₚ ≈ 0.54, π ≈ 0.88), the 4-methoxy substituent (σₚ ≈ -0.27, π ≈ -0.02), and the unsubstituted phenyl (σₚ = 0, π = 0) [2]. The –OCF₃ group is unique among common para-substituents in providing both electron-withdrawal (σₚ > 0) and high lipophilicity (π > 1.0) without introducing a basic nitrogen or an ionizable proton [3].

Physical Organic Chemistry Quantitative Structure-Activity Relationships Medicinal Chemistry Design

Recommended Application Scenarios for 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride (CAS 1956331-83-1)


CNS Drug Discovery: Optimization of Blood-Brain Barrier Penetration

The combination of elevated logP (≈2.1) with moderate TPSA (21.3 Ų) positions CAS 1956331-83-1 as a privileged scaffold for CNS-targeted programs [1]. The –OCF₃ substituent provides a lipophilicity boost (π ≈ 1.04) without the excessive PSA reduction that accompanies –CF₃ or –Cl substitution, maintaining a favorable balance for passive BBB permeability while avoiding P-glycoprotein efflux liabilities often associated with higher logP compounds [2]. The conformational rigidity of the azetidine core reduces entropic penalties upon receptor binding, potentially enhancing target engagement at neurological targets such as GPCRs, ion channels, or neurotransmitter transporters [3].

Metabolic Stability Optimization in Lead Series

The 4-trifluoromethoxy substituent confers enhanced metabolic stability relative to electron-donating groups (e.g., –OCH₃) and non-fluorinated analogs due to the strong C–F bonds and the electron-withdrawing character that deactivates the aromatic ring toward oxidative metabolism [1]. In comparative studies of fluorinated azetidine derivatives, –OCF₃-containing compounds have demonstrated extended half-lives in liver microsome assays and improved pharmacokinetic profiles [2]. CAS 1956331-83-1 serves as an ideal building block for lead series where metabolic soft spots on the aryl ring have been identified, providing a direct replacement strategy to block CYP-mediated oxidation without introducing a basic center or compromising target potency [3].

Scaffold Hopping from Saturated N-Heterocycles to Constrained Azetidines

The azetidine ring in CAS 1956331-83-1 provides a scaffold-hopping alternative to more flexible piperidine or pyrrolidine moieties commonly encountered in lead compounds [1]. The ring strain energy (≈25 kcal/mol) enforces a defined puckered geometry that restricts the conformational space accessible to the 3-aryl substituent, offering a strategy to improve target selectivity by reducing the number of accessible binding modes [2]. The hydrochloride salt form ensures reliable solubility in aqueous media for biological assay preparation, with the defined protonation state (pKa ≈ 11.3) simplifying interpretation of SAR at physiological pH [3]. This compound is particularly valuable in programs where replacing a flexible amine with a conformationally constrained azetidine has been identified as a strategy to improve potency, selectivity, or physicochemical properties.

SAR Exploration of Lipophilic Electron-Withdrawing Substituents

The unique σₚ (≈0.35) and π (≈1.04) profile of the –OCF₃ group in CAS 1956331-83-1 fills a distinct region of substituent parameter space that is not accessible with other common para-substituents [1]. Specifically, –OCF₃ provides moderate electron-withdrawal comparable to –Cl (σₚ ≈ 0.23) but with significantly higher lipophilicity (Δπ = +0.33), or alternatively, lipophilicity comparable to –CF₃ (π ≈ 0.88) with reduced electron-withdrawing character (Δσₚ = -0.19) [2]. This compound enables systematic SAR exploration of the interplay between electronic and lipophilic effects on target potency, permeability, and off-target activity, supporting multiparameter optimization efforts in lead optimization campaigns [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.